5-(4-Fluorophenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(4-Fluorophenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This particular compound is characterized by the presence of a fluorophenyl group at the 5-position and two methyl groups at the 1 and 3 positions of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
5-(4-Fluorophenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Industry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation . The compound’s fluorophenyl group enhances its binding affinity to target proteins, while the pyrimidine ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile: Similar structure but with a nitrile group at the 5-position.
2-Amino-5-fluoropyridine: Contains a fluorine atom at the 5-position but has an amino group instead of a pyrimidine ring.
Uniqueness
5-(4-Fluorophenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its potential as a versatile intermediate in various chemical syntheses and its efficacy in medicinal applications.
Properties
CAS No. |
142530-53-8 |
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Molecular Formula |
C12H11FN2O2 |
Molecular Weight |
234.23 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H11FN2O2/c1-14-7-10(11(16)15(2)12(14)17)8-3-5-9(13)6-4-8/h3-7H,1-2H3 |
InChI Key |
BWAACCKHAOIMPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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